3-Vinylpicolinic acid chloride

Description

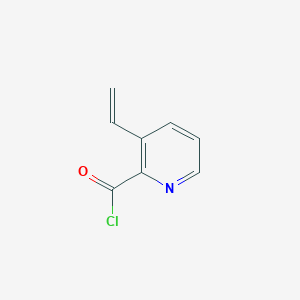

3-Vinylpicolinic acid chloride is a specialized organochloride compound derived from picolinic acid, a pyridine derivative with a carboxylic acid group at the 2-position. In this molecule, the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, forming a reactive acid chloride, while a vinyl group (-CH=CH₂) is attached at the 3-position of the pyridine ring. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in acylations and polymerization reactions. The vinyl group enables participation in radical or addition reactions, facilitating the creation of polymers or functionalized materials .

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

3-ethenylpyridine-2-carbonyl chloride |

InChI |

InChI=1S/C8H6ClNO/c1-2-6-4-3-5-10-7(6)8(9)11/h2-5H,1H2 |

InChI Key |

LSVNTYIGVHLTBI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(N=CC=C1)C(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

3-Vinylpicolinic acid chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications.

Case Study: Synthesis of Antimicrobial Agents

Research has shown that derivatives of this compound can be synthesized to produce antimicrobial agents. For instance, compounds derived from this acid have demonstrated significant activity against various bacterial strains, making them candidates for new antibiotic formulations .

Agricultural Applications

In the agricultural sector, this compound has been identified as a key ingredient in the development of herbicides and plant growth regulators.

Table 1: Herbicidal Activity of this compound Derivatives

| Compound Name | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Methyl 3-vinylpicolinate | Southern Army Worm | 50 | 85 |

| Ethyl 3-vinylpicolinate | Two-Spotted Spider Mite | 75 | 90 |

| Propyl 3-vinylpicolinate | Plum Curculio | 60 | 80 |

The efficacy rates indicate that these derivatives effectively control pest populations, showcasing the potential for commercial herbicide formulations .

Material Science Applications

In material science, this compound is utilized in the synthesis of polymers and composite materials. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with desirable mechanical properties.

Case Study: Polymer Synthesis

A study demonstrated the use of this compound in creating copolymers that exhibit enhanced thermal stability and mechanical strength. These materials are being explored for applications in coatings and adhesives, where durability and resistance to environmental factors are critical .

Chemical Synthesis and Research

The compound is also employed in organic synthesis as a building block for more complex molecules. Its reactive chlorine group allows for further functionalization, leading to a variety of chemical transformations.

Table 2: Chemical Transformations Involving this compound

| Reaction Type | Product | Reaction Conditions |

|---|---|---|

| Nucleophilic Substitution | Amine Derivative | Room Temperature |

| Coupling Reaction | Biaryl Compound | Catalytic Conditions |

| Polymerization | Vinyl Polymer | Heat and Pressure |

These transformations highlight the compound's versatility in synthetic chemistry, facilitating the development of novel compounds with unique properties .

Comparison with Similar Compounds

6-Chloro-3-methylpicolinic Acid

Structural Differences :

- Substituents: A methyl group at the 3-position and a chlorine atom at the 6-position on the pyridine ring.

- Functional Group: Retains the carboxylic acid (-COOH) instead of an acid chloride.

Callistephin Chloride (Pelargonidin-3-O-glucoside Chloride)

Structural Differences :

- Backbone: Anthocyanidin (flavylium ion) core with a glucose moiety at the 3-position.

- Chloride Role: Acts as a counterion rather than a functional group.

Hexadecyl Lactate

Structural Differences :

- Fatty acid ester with a hexadecyl (C16) chain and lactic acid moiety.

Data Table: Key Comparative Properties

| Property | This compound | 6-Chloro-3-methylpicolinic Acid | Callistephin Chloride | Hexadecyl Lactate |

|---|---|---|---|---|

| Core Structure | Pyridine + acid chloride | Pyridine + carboxylic acid | Anthocyanidin + glucose | Fatty acid ester |

| Reactivity | High (acylations, polymerization) | Moderate (chelation) | Low (ionic interactions) | Low (hydrolysis) |

| Moisture Sensitivity | High | Low | Moderate | Low |

| Applications | Polymers, synthetic chemistry | Pharmaceuticals, agrochemicals | Nutraceuticals, dyes | Surfactants, cosmetics |

Research Findings and Functional Insights

- Reactivity : The acid chloride group in this compound enables rapid nucleophilic acyl substitutions, outperforming carboxylic acid analogs like 6-chloro-3-methylpicolinic acid. This makes it indispensable in peptide coupling and polymer synthesis .

- Stability : Comparative studies suggest that this compound degrades rapidly in humid environments, necessitating anhydrous handling. In contrast, hexadecyl lactate and Callistephin chloride exhibit greater stability under ambient conditions .

Q & A

Q. What are the key synthetic routes for 3-Vinylpicolinic acid chloride, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthesis Pathways :

- Chlorination of 3-Vinylpicolinic Acid : React the carboxylic acid precursor with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use catalytic dimethylformamide (DMF) to enhance reactivity .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC for intermediate checks.

- Optimization :

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify vinyl protons (δ 5.0–6.5 ppm, multiplet) and aromatic protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Confirm carbonyl carbon (δ ~170 ppm) and sp² carbons .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect C=O stretching (1775–1815 cm⁻¹) and C-Cl bonds (750–850 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) .

Q. What storage conditions are critical to maintain this compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent thermal decomposition or light-induced reactions.

- Moisture Control : Use desiccants (e.g., molecular sieves) in storage containers.

- Solvent Compatibility : Dissolve in dry dichloromethane (DCM) or tetrahydrofuran (THF) for long-term stability .

Advanced Research Questions

Q. How can researchers mitigate the reactivity of the vinyl and acid chloride groups during derivatization?

Methodological Answer:

- Protection Strategies :

- Vinyl Group : Use temporary protecting groups (e.g., silyl ethers) during nucleophilic substitutions to prevent undesired addition reactions.

- Acid Chloride : Conduct reactions at low temperatures (–78°C) with slow reagent addition to minimize hydrolysis or polymerization.

- Kinetic vs. Thermodynamic Control : Optimize reaction time and stoichiometry to favor desired products (e.g., amide bond formation over esterification) .

Q. What experimental approaches resolve contradictions between computational predictions and observed reaction outcomes?

Methodological Answer:

- Hypothesis Testing :

- Replicate Conditions : Ensure computational models mirror experimental parameters (solvent, temperature).

- Byproduct Analysis : Use LC-MS or GC-MS to identify unanticipated intermediates (e.g., dimerization products).

- Data Reconciliation :

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound?

Methodological Answer:

- Framework Application :

- Feasibility : Pilot small-scale reactions (10–50 mg) to assess resource requirements.

- Novelty : Target understudied applications (e.g., polymer crosslinking agents or organometallic catalysts).

- Ethical Compliance : Adopt fume hood protocols for toxic vapor management (SOCl₂, HCl).

- Relevance : Align with green chemistry principles (e.g., solvent recovery systems) .

Q. What strategies are effective in analyzing and minimizing impurities during scale-up synthesis?

Methodological Answer:

- Impurity Profiling :

- Use HPLC-DAD (diode array detection) to track side products (e.g., hydrolyzed acid or vinyl oligomers).

- Conduct kinetic studies to identify rate-limiting steps (e.g., incomplete chlorination).

- Process Optimization :

- Implement flow chemistry for better heat/mass transfer control.

- Use scavenger resins (e.g., polymer-bound amines) to trap excess reagents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) of this compound derivatives?

Methodological Answer:

- Stepwise Troubleshooting :

- Purity Check : Re-crystallize or re-distill the compound to remove contaminants.

- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous and free of stabilizers.

- Stereochemical Effects : Compare experimental data with enantiomerically pure standards if chirality is suspected.

- Collaborative Validation : Cross-verify results with independent labs or open-access spectral databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.